molecular formula C28H23N3O6S B3877614 ETHYL (2Z)-7-METHYL-2-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-7-METHYL-2-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B3877614
M. Wt: 529.6 g/mol
InChI Key: HBMRHWPAOVJWLV-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2Z)-7-METHYL-2-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties .

Preparation Methods

The synthesis of ETHYL (2Z)-7-METHYL-2-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. The synthetic route often starts with the preparation of the furan and thiazole intermediates, followed by their condensation with pyrimidine derivatives under controlled conditions. Industrial production methods may involve optimizing these steps for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the nitro and furan moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

ETHYL (2Z)-7-METHYL-2-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The anti-inflammatory effect is linked to its interaction with inflammatory mediators, reducing their activity and thus inflammation .

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidines and furan derivatives. Compared to these, ETHYL (2Z)-7-METHYL-2-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

ethyl (2Z)-7-methyl-2-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O6S/c1-4-36-27(33)24-17(3)29-28-30(25(24)18-8-6-5-7-9-18)26(32)23(38-28)15-20-12-13-22(37-20)21-14-19(31(34)35)11-10-16(21)2/h5-15,25H,4H2,1-3H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMRHWPAOVJWLV-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL (2Z)-7-METHYL-2-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL (2Z)-7-METHYL-2-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL (2Z)-7-METHYL-2-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 4
ETHYL (2Z)-7-METHYL-2-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 5
ETHYL (2Z)-7-METHYL-2-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL (2Z)-7-METHYL-2-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

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